4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride
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Overview
Description
4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride typically involves the cyclization of thioamides with α-haloketones under acidic conditions. One common method is the reaction of 3-methylthioamide with chloroacetic acid in the presence of hydrochloric acid, followed by cyclization to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives such as thiazol-5-one.
Reduction: Reduction reactions can lead to the formation of thiazol-5-ylamine.
Substitution: The amino group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazol-5-one derivatives.
Reduction: Thiazol-5-ylamine derivatives.
Substitution: Alkyl or aryl-substituted thiazole derivatives.
Scientific Research Applications
4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride is similar to other thiazole derivatives, such as 5-amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester. its unique structural features, such as the presence of the amino group at the 4-position and the methyl group at the 3-position, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester
2-Amino-4-methylthiazole
3-Amino-5-mercapto-1,2,4-triazole
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.
Properties
IUPAC Name |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c1-2-3(6)4(5(8)9)10-7-2;/h6H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVPQPVRZGBELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876191-58-1 |
Source
|
Record name | 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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